1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine
Overview
Description
1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is an organic compound with the molecular formula C26H28N2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a similar compound, was achieved from 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . The reaction of 1-benzhydryl-piperazine with phenylmethyl sulfonyl chloride was carried out in the presence of triethylamine and dichloromethane as a solvent .Molecular Structure Analysis
The piperazine ring in this compound adopts a chair conformation . The geometry around the S atom is that of a distorted tetrahedron .Chemical Reactions Analysis
The synthesis of a similar compound, 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, involved a nucleophilic substitution reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . The product obtained was characterized by 1H NMR, MS, and IR techniques .Scientific Research Applications
Anticancer Properties
1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine derivatives have been explored for their potential in cancer treatment. Studies have shown that certain derivatives exhibit significant inhibitory activity against breast cancer cell proliferation, highlighting their potential as chemotherapeutic substances (Kumar et al., 2007). Additionally, certain derivatives have been tested for their anticancer properties against human cervical cancer and murine microglial cell lines, with some showing moderate to good anticancer activity (Shivaprakash et al., 2014).
Antimicrobial Activity
The compound and its derivatives have been tested for antimicrobial properties. Some derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, and against fungi like Saccharomyces cerevisiae (Yung et al., 1971). Novel derivatives have also been synthesized to explore structure-activity relationships in antimicrobial efficacy, with some displaying potent activities compared to standard drugs (Kumar et al., 2009).
Structural and Molecular Analysis
Extensive structural and molecular analyses have been conducted on various derivatives. Studies include characterization using techniques like X-ray crystallography, 1H NMR, and MS, providing insights into their chemical structures and potential pharmaceutical applications (Kumar et al., 2007), (Naveen et al., 2007).
Synthesis Methods
Various synthesis methods have been developed for these compounds, including the Wittig reaction and nucleophilic substitution. These methods are crucial for producing specific isomers and derivatives for further study and potential therapeutic applications (Shivprakash & Reddy, 2014), (Shakhmaev et al., 2016).
properties
IUPAC Name |
1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16699-20-0 | |
Record name | (E)-1-Benzhydryl-4-cinnamylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the piperazine ring and its substituents in (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine?
A1: The research paper states that the piperazine ring adopts a chair conformation. [] The two substituents on the piperazine ring, the diphenylmethyl and the (Z)-3-phenylprop-2-enyl groups, occupy equatorial positions on this chair conformation. [] Additionally, the two phenyl rings of the diphenylmethyl group are not coplanar but exhibit a dihedral angle of 80.46°. []
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